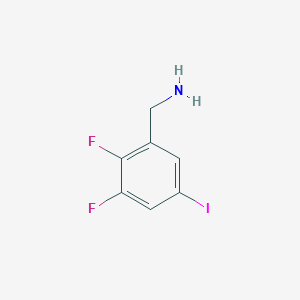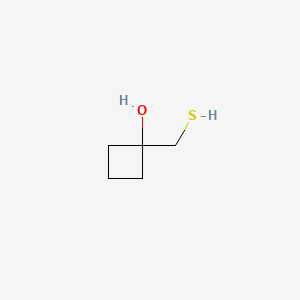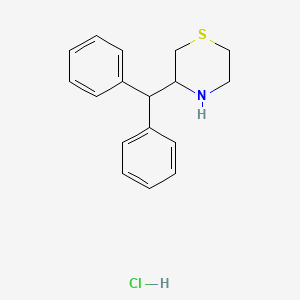
Lithium(1+) 2-(pyrimidin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(pyrimidin-4-yl)propanoate is an organic compound that features a lithium ion paired with a 2-(pyrimidin-4-yl)propanoate anion. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(pyrimidin-4-yl)propanoate typically involves the reaction of lithium hydroxide or lithium carbonate with 2-(pyrimidin-4-yl)propanoic acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium(1+) 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity, impact cytoskeletal dynamics, and regulate gene expression. These effects contribute to its potential therapeutic benefits, including mood stabilization and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
- Lithium 2-(pyridin-4-yl)propanoate
- Lithium 3-(pyridin-4-yl)propanoate
- Lithium 2-(pyrimidin-2-yl)propanoate
Comparison: Lithium(1+) 2-(pyrimidin-4-yl)propanoate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C7H7LiN2O2 |
|---|---|
Molekulargewicht |
158.1 g/mol |
IUPAC-Name |
lithium;2-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-2-3-8-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JDRYHRUXNNCIQA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C1=NC=NC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


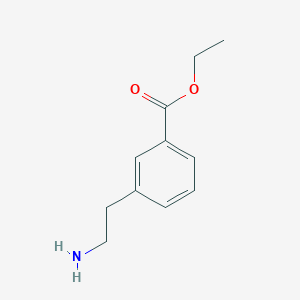
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
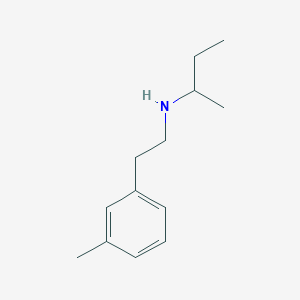
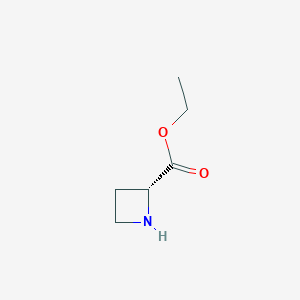
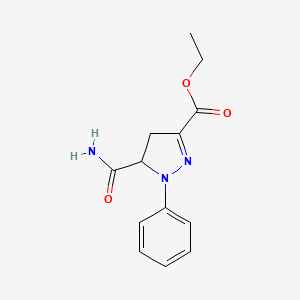
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
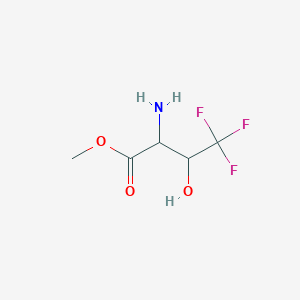
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)

